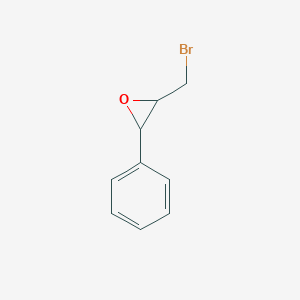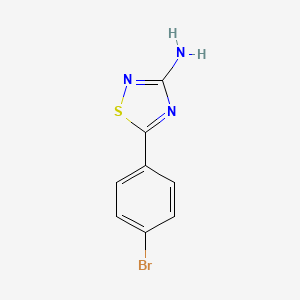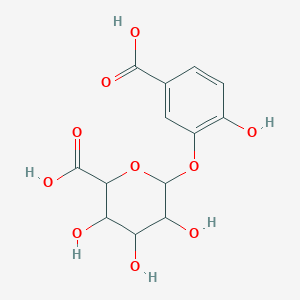
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans: is a chiral compound with a cyclopropane ring substituted with a phenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the sulfonamide group. One common method is the reaction of styrene with a sulfonamide derivative in the presence of a cyclopropanation reagent such as diethylzinc and diiodomethane. The reaction conditions often require a controlled temperature and inert atmosphere to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- rac-(1R,2S)-2-phenylcyclopropane-1-carboxamide, trans
- rac-(1R,2S)-2-phenylcyclopropane-1-methanol, trans
- rac-(1R,2S)-2-phenylcyclopropane-1-amine, trans
Comparison: rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide and methanol analogs, the sulfonamide group offers different reactivity and potential for hydrogen bonding. The amine analog, on the other hand, may exhibit different pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-phenylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,10,11,12) |
InChI Key |
XNACGRLKLDYUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1S(=O)(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)

![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)

![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)


![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)



